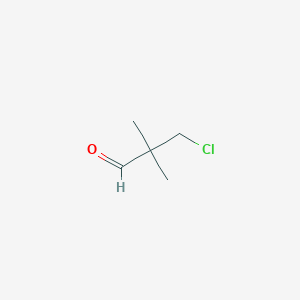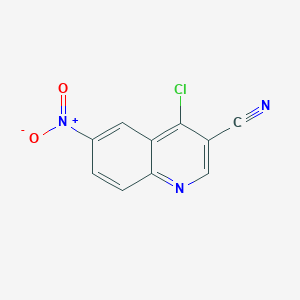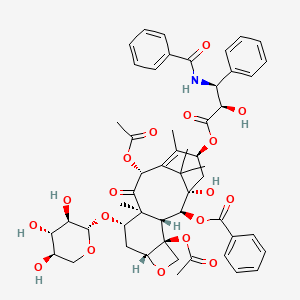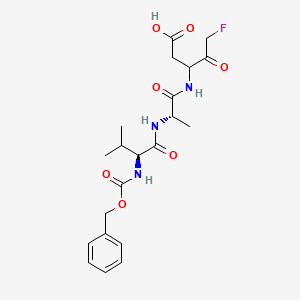
3-氯-2,2-二甲基丙醛
描述
3-Chloro-2,2-dimethylpropanal is an organic compound with the molecular formula C5H9ClO . It has a molecular weight of 120.58 . The compound is also known by its IUPAC name, 3-chloro-2,2-dimethylpropanal .
Synthesis Analysis
3-Chloro-2,2-dimethylpropanal can be synthesized from 3-Chloro-2,2-dimethyl-1-propanol . The 3-Chloro-2,2-dimethyl-1-propanol undergoes oxidation with pyridinium chlorochromate to yield 3-chloro-2,2-dimethylpropanal .Molecular Structure Analysis
The InChI code for 3-Chloro-2,2-dimethylpropanal is1S/C5H9ClO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3 . This indicates that the compound has a carbon backbone with two methyl groups attached to the same carbon atom, a chlorine atom attached to another carbon atom, and a carbonyl group (C=O) at the end. Chemical Reactions Analysis
3-Chloro-2,2-dimethylpropanal is formed from the oxidation of 3-Chloro-2,2-dimethyl-1-propanol . The product spontaneously trimerizes to s-trioxane .科学研究应用
Aroma-Impact Compounds Synthesis
3-Chloro-2,2-dimethylpropanal is used in the combinatorial preparation of new aroma-impact compounds, specifically polyfunctional thiols. These compounds are significant in flavor and fragrance chemistry due to their potent and characteristic aromas .
s-Trioxane Formation
This compound undergoes oxidation with pyridinium chlorochromate to yield 3-chloro-2,2-dimethylpropanal, which spontaneously trimerizes to form s-trioxane . s-Trioxane has various applications, including serving as a monomer for polymer production.
作用机制
Mode of Action
It is known that 3-Chloro-2,2-dimethyl-1-propanol, a related compound, undergoes oxidation with pyridinium chlorochromate to yield 3-Chloro-2,2-dimethylpropanal . .
Biochemical Pathways
It is known that 3-Chloro-2,2-dimethyl-1-propanol, a related compound, can undergo oxidation to form 3-Chloro-2,2-dimethylpropanal
属性
IUPAC Name |
3-chloro-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSRYBRMKMEYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456042 | |
| Record name | 3-chloro-2,2-dimethylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,2-dimethylpropanal | |
CAS RN |
13401-57-5 | |
| Record name | 3-chloro-2,2-dimethylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2,2-dimethylpropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Chloro-2,2-dimethylpropanal in organic synthesis?
A1: 3-Chloro-2,2-dimethylpropanal serves as a valuable starting material in organic synthesis, particularly for synthesizing complex molecules like the naturally occurring α-amino acid, Pantonine []. This aldehyde's reactivity allows for various chemical transformations, making it a versatile building block for constructing diverse molecular structures.
Q2: Can you provide details about the synthesis of Pantonine using 3-Chloro-2,2-dimethylpropanal, as described in the research?
A2: While the provided abstract doesn't detail the entire synthetic route, it states that the synthesis of Pantonine starts with 3-Chloro-2,2-dimethylpropanal []. This suggests that the aldehyde likely undergoes a series of reactions, including the introduction of an amino group and a hydroxyl group, to arrive at the final Pantonine structure (2-amino-4-hydroxy-3,3-dimethylbutyric acid) []. The research also notes that Pantonine can cyclize into its corresponding γ-lactone under specific reaction conditions (gaseous hydrogen chloride in methanol) [], highlighting the reactivity of this amino acid.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















